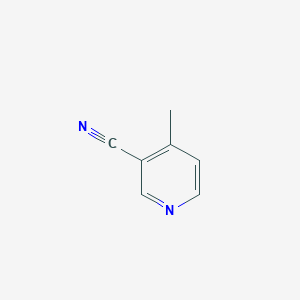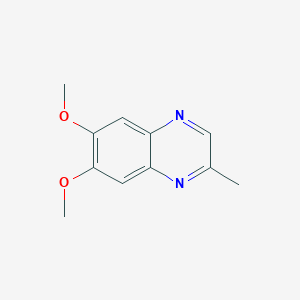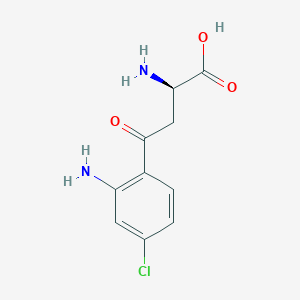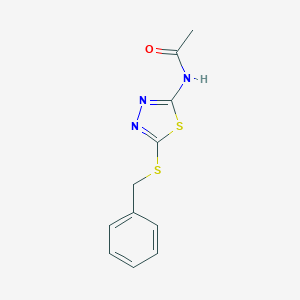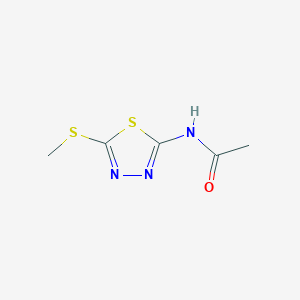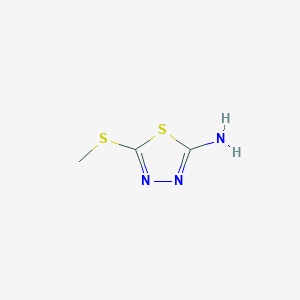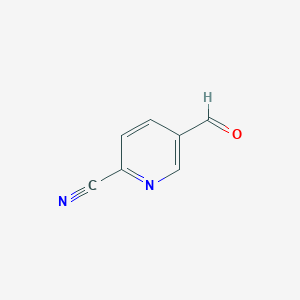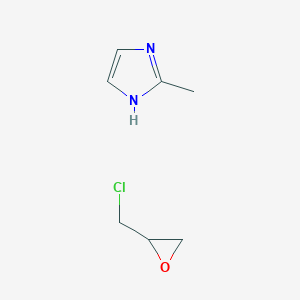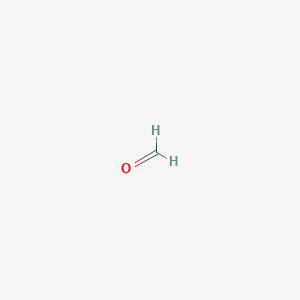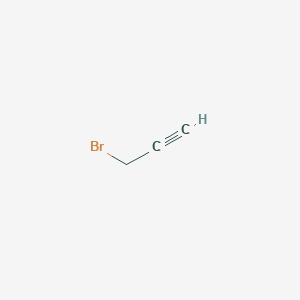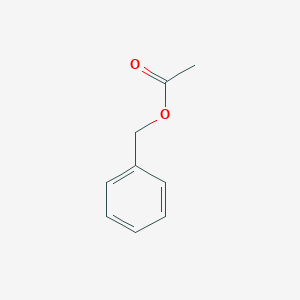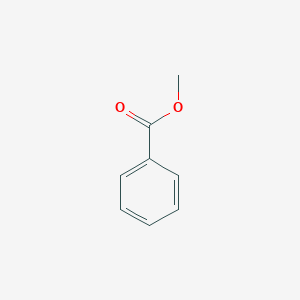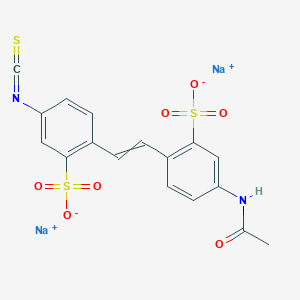
SITS
説明
The compound “Sits” is a chemical entity known for its unique properties and applications in various scientific fields. It has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in scientific research and industrial processes.
科学的研究の応用
“Sits” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Sits” involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Initial Reaction: The starting materials undergo a series of reactions, often involving halogenation or alkylation, to form intermediate compounds.
Intermediate Formation: These intermediates are then subjected to further reactions, such as nucleophilic substitution or condensation, to build the core structure of “this compound”.
Final Steps: The final steps may include purification and crystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
化学反応の分析
Types of Reactions
“Sits” undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert “this compound” into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the “this compound” molecule.
Common Reagents and Conditions
The reactions of “this compound” typically involve common reagents such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
作用機序
The mechanism by which “Sits” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the specific application and context in which “this compound” is used.
特性
IUPAC Name |
disodium;5-acetamido-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAWAMRXPHRVQY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2Na2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889754 | |
| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51023-76-8 | |
| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SITS interact with its target and what are the downstream effects?
A1: this compound binds to the carrier protein responsible for anion transport, inhibiting the exchange of chloride ions (Cl-) for bicarbonate ions (HCO3-) across various biomembranes [, ]. This inhibition has been observed in systems like erythrocyte membranes [] and the blood-cerebrospinal fluid barrier []. By inhibiting HCO3- efflux from the cerebrospinal fluid (CSF) during metabolic alkalosis, this compound leads to a greater increase in CSF [HCO3-] compared to untreated conditions [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C18H13N3O8S2, and its molecular weight is 479.44 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research papers do not delve into detailed spectroscopic analysis of this compound, its structure and properties have been widely studied. Information on specific spectroscopic data can be found in resources like chemical databases and research articles focused on this compound synthesis and characterization.
Q4: What is known about the performance and applications of this compound under various conditions?
A4: this compound is often used as a research tool to study anion transport mechanisms in various biological systems. Its stability and performance under specific experimental conditions may vary depending on factors like pH, temperature, and the presence of other compounds.
Q5: Does this compound exhibit any catalytic properties?
A5: this compound is primarily known for its inhibitory action on anion transport and does not exhibit significant catalytic properties. Its applications revolve around studying anion transport systems and related biological processes.
Q6: Have there been any computational chemistry studies or modeling efforts related to this compound?
A6: While the provided research papers do not explicitly mention computational studies on this compound, such approaches can be valuable for understanding its binding interactions, predicting potential analogs, and gaining further insights into its mechanism of action.
Q7: What are the SHE regulations surrounding this compound, and how can risks be minimized?
A7: Specific SHE regulations pertaining to this compound are not outlined in the research papers. As with any chemical compound, researchers should consult relevant safety data sheets, follow appropriate handling procedures, and adhere to laboratory safety guidelines.
Q8: Is there any information available on the ADME (absorption, distribution, metabolism, excretion) of this compound and its in vivo activity and efficacy?
A8: The provided research papers primarily focus on the mechanism of action and effects of this compound on anion transport in specific biological systems. Detailed information regarding its PK/PD properties would require further investigation.
Q9: What in vitro and in vivo models have been used to study the efficacy of this compound?
A11: this compound has been studied in various in vitro models, including isolated human erythrocytes [] and rat brain synaptic vesicles []. Additionally, its effects on CSF composition have been investigated in vivo using anesthetized dogs [].
Q10: Are there any known resistance mechanisms to this compound, and how does it relate to other compounds or classes?
A10: Information on specific resistance mechanisms to this compound is not covered in the provided research papers. Further research is needed to explore the development of resistance and potential cross-resistance with other anion transport inhibitors.
Q11: What is the known safety profile of this compound, including potential long-term effects?
A11: The research papers provided do not delve into detailed toxicological studies or long-term safety assessments of this compound. As with any chemical compound, researchers should consult relevant safety data sheets and exercise caution during handling and experimentation.
Q12: What is the broader significance of studying this compound and its effects on anion transport?
A12: Understanding the mechanisms of anion transport and the role of inhibitors like this compound is crucial for various physiological processes, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



